molecular formula C18H16N4O3S B2510192 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-97-4

2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2510192
CAS RN: 391226-97-4
M. Wt: 368.41
InChI Key: HRVVMHKVJWTQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Derivative Development

  • Development of New Derivatives : New nitro and sulfonamide derivatives have been synthesized, showing the potential of these compounds in derivative development (Shlenev et al., 2017).

Biological and Medicinal Applications

  • Antileishmanial Activity : Synthesized derivatives exhibit significant in vitro antileishmanial activity, indicating potential in treating Leishmania infections (Tahghighi et al., 2011).
  • Antibacterial and Antifungal Properties : Some derivatives have shown appreciable antibacterial and antifungal activities (Chandrakantha et al., 2014).

Photophysical Properties

  • Photophysical Properties : Derivatives of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide have been studied for their photophysical properties, including fluorescence characteristics, which could have applications in material sciences or bioimaging (Zhang et al., 2017).

Anticancer Evaluation

  • Anticancer Activities : Several derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy (Ravinaik et al., 2021).

Chemically Diverse Synthesis

  • Diverse Synthesis Approaches : Research has reported the synthesis of various derivatives with different substituents, showcasing the chemical diversity and adaptability of these compounds in synthesis (Daoud et al., 2010).

Nematocidal Activity

  • Nematocidal Properties : Novel derivatives containing 1,3,4-thiadiazole amide group exhibited notable nematocidal activities, suggesting their use in agriculture or pest control (Liu et al., 2022).

properties

IUPAC Name

2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-10-8-11(2)15(12(3)9-10)17-20-21-18(26-17)19-16(23)13-6-4-5-7-14(13)22(24)25/h4-9H,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVVMHKVJWTQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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